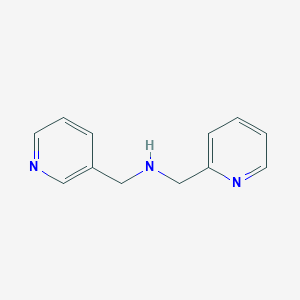

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

Description

Properties

IUPAC Name |

1-pyridin-3-yl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-7-15-12(5-1)10-14-9-11-4-3-6-13-8-11/h1-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVENGJVAGIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259950 | |

| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128802-95-9 | |

| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128802-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is a key unsymmetrical diamine that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is of significant interest in the development of novel kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the synthetic protocols for this compound, focusing on two primary and robust strategies: reductive amination and nucleophilic substitution. Authored for the discerning researcher, this document moves beyond a mere recitation of steps to offer a deep dive into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound

The pyridine ring is a ubiquitous scaffold in a vast array of biologically active molecules and functional materials. The combination of two pyridine moieties through a secondary amine linker, as seen in this compound, creates a versatile ligand and a structural motif with unique electronic and conformational properties. In the realm of drug discovery, this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of the nitrogen atoms in the pyridine rings allows for specific interactions with biological targets, enhancing binding affinity and selectivity. This guide will explore the most efficient and reliable methods for the synthesis of this important molecule, providing the necessary detail for successful replication and adaptation in a research setting.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be efficiently achieved through two primary methodologies: reductive amination and nucleophilic substitution. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific equipment at the researcher's disposal.

Reductive Amination: A Convergent and Efficient Approach

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[2] This one-pot reaction is often preferred for its efficiency and atom economy. In the context of our target molecule, this involves the reaction of 2-pyridinecarboxaldehyde with pyridin-3-ylmethanamine.

The reaction proceeds in two key stages within a single pot. First, the primary amine (pyridin-3-ylmethanamine) nucleophilically attacks the carbonyl carbon of the aldehyde (2-pyridinecarboxaldehyde) to form a hemiaminal. This intermediate then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions). The subsequent in-situ reduction of the imine C=N double bond by a selective reducing agent yields the desired secondary amine.

Caption: Reductive amination workflow.

This protocol outlines a robust procedure for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent, a mild and selective choice that is well-suited for this transformation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-Pyridinecarboxaldehyde | 107.11 | 10.0 | 1.07 g |

| Pyridin-3-ylmethanamine | 108.14 | 10.0 | 1.08 g |

| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated aq. NaHCO₃ | - | - | As needed |

| Anhydrous MgSO₄ | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and pyridin-3-ylmethanamine (1.08 g, 10.0 mmol).

-

Dissolve the starting materials in dichloromethane (50 mL) and stir the solution at room temperature for 30 minutes.

-

Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

The purification of basic amines like the target compound can be challenging on standard silica gel due to strong interactions with the acidic silanol groups, leading to peak tailing and poor separation. To mitigate this, it is highly recommended to pre-treat the silica gel with a triethylamine solution or to use an amine-functionalized silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane, with the addition of a small percentage (0.5-1%) of triethylamine to the mobile phase to improve the elution profile.

Nucleophilic Substitution: A Classic and Reliable Route

An alternative and equally viable synthetic strategy is the nucleophilic substitution of a suitable haloalkylpyridine with a primary amine. This SN2 reaction provides a straightforward method for forging the C-N bond. For the synthesis of our target molecule, this would involve the reaction of pyridin-3-ylmethanamine with 2-(chloromethyl)pyridine.

In this reaction, the primary amine, pyridin-3-ylmethanamine, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group of 2-(chloromethyl)pyridine. This results in the displacement of the chloride leaving group and the formation of the desired secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Caption: Nucleophilic substitution workflow.

This protocol provides a general procedure for the synthesis of this compound via nucleophilic substitution.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-(Chloromethyl)pyridine hydrochloride | 164.03 | 10.0 | 1.64 g |

| Pyridin-3-ylmethanamine | 108.14 | 12.0 | 1.30 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| Acetonitrile (CH₃CN) | - | - | 50 mL |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Water | - | - | As needed |

| Anhydrous Na₂SO₄ | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10.0 mmol), pyridin-3-ylmethanamine (1.30 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Add acetonitrile (50 mL) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel as described in section 2.1.3.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both pyridine rings and the methylene protons of the linker. The aromatic region (δ 7.0-8.6 ppm) will display characteristic splitting patterns for the 2- and 3-substituted pyridine rings. The two methylene groups adjacent to the nitrogen will likely appear as singlets in the range of δ 3.8-4.0 ppm. A broad singlet corresponding to the N-H proton may be observed, which is exchangeable with D₂O.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will exhibit 11 distinct signals corresponding to the carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 120-160 ppm. The methylene carbons are expected to appear around δ 50-55 ppm.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 186.1.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹, broad), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the pyridine rings (in the 1400-1600 cm⁻¹ region).

Conclusion: A Versatile Synthesis for a Valuable Molecule

This technical guide has detailed two reliable and efficient synthetic routes for the preparation of this compound. Both reductive amination and nucleophilic substitution offer viable pathways, with the choice depending on practical laboratory considerations. The provided protocols, grounded in established chemical principles, are designed to be robust and reproducible. The information on purification and expected characterization data will further aid researchers in obtaining and validating this important chemical building block. As the demand for novel pyridine-based compounds in drug discovery and materials science continues to grow, these detailed synthetic strategies will serve as a valuable resource for the scientific community.

References

- Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

MySkinRecipes. (n.d.). Pyridin-2-yl-pyridin-3-ylmethyl-amine. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-pyridylmethyl)amine. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

Novel synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

An In-Depth Technical Guide to the Novel Synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

Authored by: A Senior Application Scientist

Abstract

This technical guide presents a novel, efficient, and scalable synthetic route to this compound, a key intermediate for pharmaceutical research and materials science. The described methodology is centered around a one-pot reductive amination strategy, which offers significant advantages over classical multi-step approaches, including improved yield, reduced cycle time, and a more favorable environmental profile. This document provides a comprehensive overview of the synthetic strategy, a detailed step-by-step experimental protocol, and a discussion of the underlying chemical principles that ensure the reaction's efficiency and selectivity. The target audience for this guide includes researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

Unsymmetrical dipyridinylmethylamines are a class of compounds with significant potential in medicinal chemistry and coordination chemistry. The unique arrangement of the pyridine rings allows for diverse coordination modes with metal centers and provides a scaffold for developing novel ligands and therapeutic agents. The target molecule, this compound, is of particular interest due to the distinct electronic and steric properties of the 2- and 3-substituted pyridine rings.

Traditional synthetic approaches to such unsymmetrical amines often involve multi-step sequences, such as the N-alkylation of a primary amine with a haloalkylpyridine.[1][2][3] While effective, these methods can suffer from drawbacks including the potential for over-alkylation, the need for protecting groups, and the use of potentially hazardous alkylating agents.[4][5] More modern approaches, such as the "borrowing hydrogen" methodology, offer a greener alternative using alcohols as alkylating agents, but may require specialized catalysts.[6][7][8]

This guide details a novel approach centered on the direct reductive amination of pyridine-3-carbaldehyde with pyridin-2-ylmethanamine.[9][10] This strategy was chosen for its operational simplicity, high atom economy, and the commercial availability of the starting materials. The one-pot nature of this reaction, where the intermediate imine is formed and subsequently reduced in situ, minimizes handling and potential decomposition of the imine. Borane-pyridine complex is selected as the reducing agent due to its excellent functional group tolerance, moderate reactivity, and lower toxicity compared to reagents like sodium cyanoborohydride.[9]

Synthetic Pathway Overview

The synthesis of this compound is achieved via a one-pot reductive amination reaction. The overall transformation is depicted below:

Caption: Overall synthetic scheme for the target molecule.

The reaction proceeds in two key stages within the same pot:

-

Imine Formation: The primary amine, pyridin-2-ylmethanamine, reacts with the aldehyde, pyridine-3-carbaldehyde, in methanol to form the corresponding imine intermediate. This reaction is typically reversible and driven to completion by the subsequent reduction step.

-

In Situ Reduction: The borane-pyridine complex is introduced to selectively reduce the C=N double bond of the imine to the desired secondary amine.

This one-pot approach is highly efficient and avoids the isolation of the potentially unstable imine intermediate.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | M.W. | Purity | Supplier |

| Pyridin-2-ylmethanamine | 108.14 g/mol | >98% | Commercially Available |

| Pyridine-3-carbaldehyde | 107.11 g/mol | >98% | Commercially Available |

| Borane-pyridine complex | 92.93 g/mol | 8M in pyridine | Commercially Available |

| Methanol (anhydrous) | 32.04 g/mol | 99.8% | Commercially Available |

| Dichloromethane | 84.93 g/mol | ACS Grade | Commercially Available |

| Saturated aq. NaHCO₃ | - | - | Prepared in-house |

| Anhydrous MgSO₄ | 120.37 g/mol | >97% | Commercially Available |

Step-by-Step Procedure

The following workflow outlines the synthesis, work-up, and purification of this compound.

Sources

- 1. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]

- 2. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the NMR and Mass Spectrometry of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is a diamine ligand of significant interest in coordination chemistry and as a structural motif in pharmaceutical development. Its unique asymmetric design, featuring both 2- and 3-substituted pyridine rings, imparts distinct electronic and steric properties crucial for its function as a chelating agent and a molecular building block. Accurate and unambiguous structural confirmation is paramount for any research or development application. This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound. We delve into the theoretical underpinnings of the expected spectral data, propose key fragmentation pathways, and provide standardized protocols for data acquisition, offering researchers a robust framework for the characterization of this molecule and its analogues.

Introduction to this compound

The structural analysis of novel or synthesized compounds forms the bedrock of modern chemical and pharmaceutical research. For a molecule like this compound, which possesses multiple coordination sites (two pyridine nitrogens and one secondary amine nitrogen), a precise understanding of its structure is essential for predicting its behavior in complex formation and biological systems. NMR spectroscopy provides unparalleled insight into the molecular framework in solution, while mass spectrometry offers definitive confirmation of molecular weight and crucial structural information through fragmentation analysis. This document serves as a predictive guide, synthesizing foundational spectroscopic principles and data from analogous structures to establish a reliable analytical profile for the title compound.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the basic properties of the molecule under investigation.

Figure 1: Structure of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| Monoisotopic Mass | 199.1109 Da |

| LogP (calculated) | ~1.6 |

| Class | Asymmetric Diamine, Pyridine Derivative |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

Experimental Considerations

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for neutral organic molecules of this type, as it provides excellent solubility and its residual solvent peak does not typically interfere with signals of interest. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm). The amine proton (-NH-) may exhibit broad signals or exchange with trace acidic protons in the solvent; D₂O exchange experiments can be used to confirm its assignment by causing the signal to disappear.

¹H NMR Spectroscopy: Predicted Data

The asymmetry of the molecule means that all eight protons on the two pyridine rings are chemically distinct, as are the two methylene bridges.

-

Pyridine Ring Protons (δ 7.0 - 8.6 ppm): Protons on an aromatic ring are deshielded due to the ring current. The electron-withdrawing nature of the nitrogen atom further deshields adjacent protons.

-

Pyridin-2-yl Protons: The proton at the 6-position (ortho to nitrogen) is expected to be the most downfield, appearing as a doublet. The protons at positions 3, 4, and 5 will appear as complex multiplets or distinct doublets/triplets in the range of δ 7.1-7.8 ppm.[1][2]

-

Pyridin-3-yl Protons: The protons at the 2- and 6-positions (both ortho to nitrogen) will be the most downfield, likely appearing as a doublet and a doublet of doublets, respectively. The proton at position 4 will be further downfield than the proton at position 5.

-

-

Methylene Protons (-CH₂-) (δ ~3.8 - 4.0 ppm): The two methylene groups are adjacent to both an amine nitrogen and an aromatic ring. They are diastereotopic and thus chemically inequivalent. They are expected to appear as two distinct singlets, as coupling to the single amine proton is often not resolved.

-

Amine Proton (-NH-) (δ ~2.0 - 3.0 ppm, broad): The chemical shift of the secondary amine proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet and can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Py-H (Position 2' & 6') | 8.50 - 8.65 | m | Most deshielded protons on the 3-substituted ring. |

| Py-H (Position 6) | 8.45 - 8.60 | d | Most deshielded proton on the 2-substituted ring. |

| Py-H (Aromatic Region) | 7.10 - 7.80 | m | Remaining 5 pyridine protons, complex overlapping signals. |

| -CH₂- (Pyridin-2-yl) | ~3.90 | s | Methylene bridge adjacent to the 2-substituted ring. |

| -CH₂- (Pyridin-3-yl) | ~3.80 | s | Methylene bridge adjacent to the 3-substituted ring. |

| -NH- | 2.0 - 3.0 | br s | Broad, exchangeable proton. |

¹³C NMR Spectroscopy: Predicted Data

In ¹³C NMR, each unique carbon atom gives a distinct signal. The molecule has 12 carbon atoms, all of which are chemically inequivalent.

-

Pyridine Ring Carbons (δ 120 - 160 ppm): The carbons directly bonded to the nitrogen atom (C2, C6 on the 2-substituted ring; C2, C6 on the 3-substituted ring) are the most deshielded. The carbon atom to which the methylene group is attached (ipso-carbon) will also have a distinct chemical shift.[3]

-

Methylene Carbons (-CH₂-) (δ ~50 - 55 ppm): These aliphatic carbons are shielded relative to the aromatic carbons and will appear in the upfield region of the spectrum. Due to the different electronic environments of the two pyridine rings, two distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| Py-C (ipso, C2) | ~158 | Carbon of the 2-substituted ring bearing the CH₂ group. |

| Py-C (C2', C6') | 148 - 152 | Carbons adjacent to nitrogen on the 3-substituted ring. |

| Py-C (C6) | ~149 | Carbon adjacent to nitrogen on the 2-substituted ring. |

| Py-C (ipso, C3') | ~135 | Carbon of the 3-substituted ring bearing the CH₂ group. |

| Py-C (Aromatic) | 121 - 137 | Remaining 5 pyridine carbons. |

| -CH₂- (Pyridin-2-yl) | ~54 | Methylene carbon attached to the 2-substituted ring. |

| -CH₂- (Pyridin-3-yl) | ~52 | Methylene carbon attached to the 3-substituted ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

Ionization Techniques

For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for unambiguous determination of the molecular weight. Electron Ionization (EI) can also be used and will induce more extensive fragmentation, which is useful for detailed structural elucidation.

Expected Molecular Ion

The exact mass of the molecule is 199.1109 Da. In ESI-MS in positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 200.1187 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₂H₁₄N₃⁺) to within a few parts per million (ppm).

Fragmentation Analysis

The fragmentation of the molecular ion provides a fingerprint of its structure. The most probable fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atoms, which stabilizes the resulting positive charge. The C-C bond between the methylene group and the pyridine ring is a benzylic-type position, making it susceptible to cleavage.

Key Fragmentation Pathways (α-cleavage): The most dominant fragmentation mechanism for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[4][5]

-

Loss of a Pyridin-3-yl radical: Cleavage of the bond between the amine nitrogen and the pyridin-3-ylmethyl group leads to the formation of a stable iminium ion at m/z 107.0609 (C₆H₇N₂⁺).

-

Loss of a Pyridin-2-yl radical: Similarly, cleavage of the bond between the amine nitrogen and the pyridin-2-ylmethyl group results in an iminium ion at m/z 107.0609 (C₆H₇N₂⁺).

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the pyridine ring, leading to the formation of tropylium-like ions.

-

Cleavage of the pyridin-2-ylmethyl group results in the formation of the pyridin-2-ylmethyl cation at m/z 92.0500 (C₆H₆N⁺).

-

Cleavage of the pyridin-3-ylmethyl group results in the formation of the pyridin-3-ylmethyl cation, also at m/z 92.0500 (C₆H₆N⁺).

-

Figure 2: Proposed major ESI-MS/MS fragmentation pathways.

Table 3: Predicted Key Mass Fragments

| m/z (calculated) | Formula | Proposed Structure / Origin |

|---|---|---|

| 200.1187 | C₁₂H₁₄N₃⁺ | Protonated Molecular Ion [M+H]⁺ |

| 107.0609 | C₆H₇N₂⁺ | Iminium ion from α-cleavage of either side chain. |

| 92.0500 | C₆H₆N⁺ | Pyridin-2-ylmethyl or Pyridin-3-ylmethyl cation. |

Standardized Experimental Protocols

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45-degree pulse angle, 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.

-

Acquisition (ESI-MS): Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

-

Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 200.1) as the precursor. Apply collision-induced dissociation (CID) energy to generate fragment ions and record the resulting spectrum.

Integrated Analytical Workflow

The combination of NMR and MS provides a synergistic and definitive characterization of the target molecule.

Sources

An In-depth Technical Guide to (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, an unsymmetrical dipicolylamine derivative, is a versatile building block in medicinal chemistry. Its unique structural motif, featuring two distinct pyridine rings linked by a secondary amine, offers a valuable scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its emerging applications, particularly in the development of kinase inhibitors for cancer therapy.

Chemical Properties and Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 128802-95-9 | N/A |

| Molecular Formula | C₁₁H₁₁N₃ | N/A |

| Molecular Weight | 185.23 g/mol | N/A |

| Appearance | Expected to be an oil or low-melting solid | N/A |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and DMSO | N/A |

Synthesis of this compound

The most common and efficient method for the synthesis of unsymmetrical dipicolylamines like this compound is through reductive amination. This strategy involves the reaction of a pyridinecarboxaldehyde with a pyridinylmethanamine in the presence of a reducing agent.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination of pyridine aldehydes.[1][2]

Materials:

-

2-Pyridinecarboxaldehyde

-

3-Pyridinemethanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinemethanamine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in anhydrous DCM.

-

Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis of the purified product. The disappearance of the aldehyde proton signal (around 10 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the methylene bridges and the secondary amine proton are key indicators. Mass spectrometry should show a molecular ion peak corresponding to the expected molecular weight of the product.

Analytical Characterization

Expected ¹H NMR (Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: Multiple signals in the range of 7.0-8.6 ppm, corresponding to the protons on the two pyridine rings.

-

Methylene Protons: Two distinct singlets or AB quartets in the range of 3.5-4.5 ppm, each integrating to 2H, corresponding to the two -CH₂- groups.

-

Amine Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of 2.0-5.0 ppm.

Expected ¹³C NMR Data:

-

Aromatic Carbons: Multiple signals in the aromatic region (120-160 ppm).

-

Methylene Carbons: Two signals in the aliphatic region (typically 40-60 ppm).

Expected Mass Spectrometry Data:

-

[M+H]⁺: The protonated molecular ion peak would be expected at m/z 186.1031 (calculated for C₁₁H₁₂N₃⁺).

Applications in Drug Discovery

The dipicolylamine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a versatile ligand for metal ions and to form key hydrogen bond interactions with biological targets. This compound, in particular, serves as a crucial intermediate in the synthesis of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridine moieties in this compound can form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.[3] The secondary amine provides a convenient point for further chemical modification, allowing for the introduction of various substituents to enhance potency and selectivity.

While specific drugs synthesized directly from this compound are not prominently disclosed in the public domain, the broader class of pyridinyl-amine derivatives has been extensively explored in the development of inhibitors for various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed and synthesized as potent CDK2 inhibitors for cancer therapy.[4][5]

-

KDR Kinase: N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase, which is involved in angiogenesis.[6]

-

MmpL3 Inhibitors: Pyridine-2-methylamine derivatives have been investigated as inhibitors of MmpL3, a crucial protein in Mycobacterium tuberculosis, for the development of new anti-tubercular agents.[7]

The unsymmetrical nature of this compound allows for the differential functionalization of the two pyridine rings, enabling the synthesis of highly specific and potent kinase inhibitors.

Suppliers

A number of chemical suppliers offer this compound for research and development purposes.

| Supplier | Product Number (if available) | Website |

| Santa Cruz Biotechnology, Inc. | sc-280596 | |

| Apollo Scientific | OR5671 | |

| BLDpharm | BD01039697 | |

| Dana Bioscience | BD01039697-1g | [Link] |

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. Its straightforward synthesis via reductive amination and the unique properties of its dipicolylamine scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Synthesis General Procedures Method A: Preparation for compound E. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

- US Patent for Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007). Google Patents.

- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.

- Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998). Google Patents.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2021). Molecules, 26(15), 4478.

- Synthesis method and intermediates of pyridin-2-yl-methylamine. (2003). Google Patents.

- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry, 143, 107019.

- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Advances, 13(50), 35057-35071.

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2021). Journal of Medicinal Chemistry, 64(15), 11476-11491.

- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). Organic & Biomolecular Chemistry, 17(42), 9329-9333.

- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1999). Google Patents.

- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1995). The Journal of Organic Chemistry, 60(19), 5995-5996.

-

N-(Pyridin-2-ylmethyl)pyridin-2-amine. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

- Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). (1998). Inorganic Chemistry, 37(12), 2952-2959.

- The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (2015).

-

Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH3). (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, an unsymmetrical dipicolylamine, is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. Its structure, featuring two distinct pyridine rings linked by a secondary amine, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The differential reactivity and coordination properties of the pyridin-2-yl and pyridin-3-yl moieties make this compound a valuable building block for creating complex molecular architectures with tailored biological activities and material properties. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and expected analytical characterization data.

Part 1: Commercial Availability and Identification

This compound is available from a number of chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to use the correct chemical identifiers to ensure the procurement of the intended molecule.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 128802-95-9 |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| Alternative Names | 1-(Pyridin-2-yl)-N-(pyridin-3-ylmethyl)methanamine |

Note on a potential nomenclature ambiguity: Researchers may encounter a similarly named compound, "Pyridin-2-yl-pyridin-3-ylmethyl-amine," sometimes associated with CAS number 865075-23-6. Structurally, this name is ambiguous. However, it is most likely a synonym for N-(pyridin-3-ylmethyl)pyridin-2-amine, a structurally distinct primary amine. For the secondary amine that is the subject of this guide, CAS number 128802-95-9 is the correct identifier.

Commercial Suppliers

A summary of known suppliers for this compound (CAS 128802-95-9) is provided below. Purity and available quantities may vary.

| Supplier | Product Number (Example) | Purity |

| Santa Cruz Biotechnology | sc-225528 | ≥90% |

| BLD Pharm | BD109575 | ≥97% |

| Apollo Scientific | OR5671 | Inquire |

| Guidechem | 128802-95-9 | Varies |

Part 2: Synthesis Methodology

The synthesis of unsymmetrical secondary amines such as this compound is most effectively achieved through reductive amination. This widely used method involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this purpose due to its selectivity for imines and iminium ions over carbonyls.[1][2]

Two convergent synthetic routes are plausible for the preparation of this compound, as illustrated in the workflow diagram below. Both routes are expected to yield the desired product.

Sources

Thermogravimetric analysis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

An In-depth Technical Guide to the Thermogravimetric Analysis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

Introduction: The Significance of Thermal Stability in Drug Development

This compound is a diamine featuring two pyridine rings linked by a secondary amine. Its structural isomerism, with pyridyl groups at the 2 and 3 positions, presents an interesting case for thermal analysis, as even subtle differences in molecular structure can significantly impact thermal properties.[3][4] The thermal stability of such a compound is a critical parameter, influencing its storage, handling, and processing conditions during pharmaceutical manufacturing. Thermogravimetric analysis (TGA) is an essential technique for determining this stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6]

This guide will provide a comprehensive overview of the thermogravimetric analysis of this compound. We will delve into a proposed thermal decomposition mechanism, a detailed experimental protocol for TGA, and an in-depth interpretation of the resulting data.

Proposed Thermal Decomposition Pathway

Based on the structure of this compound and the known thermal behavior of related pyridine-containing compounds, a multi-stage decomposition process is anticipated.[2][7][8] The presence of two pyridine rings and a central secondary amine suggests potential cleavage points at the C-N bonds and fragmentation of the pyridine rings at higher temperatures.

A plausible decomposition pathway is as follows:

-

Initial Decomposition: The initial step is likely the cleavage of one of the pyridin-2-ylmethyl or pyridin-3-ylmethyl groups. The C-N bond connecting the methylene bridge to the secondary amine is a potential weak point.

-

Secondary Fragmentation: Following the initial cleavage, further fragmentation of the resulting radicals and the remaining structure would occur. This could involve the loss of the second pyridine-containing fragment.

-

Pyridine Ring Decomposition: At higher temperatures, the pyridine rings themselves are expected to decompose, leading to the formation of various gaseous products.

The isomeric nature of the compound, with one pyridine ring substituted at the 2-position and the other at the 3-position, may influence the decomposition onset temperature and the profile of the TGA curve.

Experimental Protocol: Thermogravimetric Analysis

To ensure the reliability and reproducibility of the TGA data, a meticulously designed experimental protocol is essential. The following is a comprehensive, step-by-step methodology for the thermogravimetric analysis of this compound.

Instrumentation and Calibration

-

Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and Differential Scanning Calorimetry (DSC) is recommended.

-

Calibration: The instrument should be calibrated for mass and temperature using certified reference materials (e.g., indium for temperature and calcium oxalate for mass loss).

Sample Preparation

-

Ensure the this compound sample is of high purity and has been adequately dried to remove any residual solvents.

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

TGA Experimental Parameters

| Parameter | Value | Rationale |

| Temperature Range | Ambient to 800 °C | To ensure complete decomposition and capture all thermal events. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events.[6][9] |

| Atmosphere | Nitrogen (Inert) | To study the thermal decomposition without oxidative effects.[6] |

| Flow Rate | 50 mL/min | To ensure a consistent and inert environment around the sample. |

| Crucible Type | Alumina | Inert and stable at high temperatures. |

Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of this compound.

Data Analysis and Interpretation

The TGA of this compound is expected to show a multi-step decomposition profile. The resulting TGA and its first derivative (DTG) curves provide quantitative information about the thermal stability and decomposition kinetics of the compound.

Hypothetical TGA and DTG Data

The following table summarizes the expected thermal decomposition events for this compound based on the proposed mechanism.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Proposed Lost Fragment(s) |

| Step 1 | 250 - 350 | ~42% | ~320 | C₅H₄NCH₂ (Pyridin-2-ylmethyl radical) or C₅H₄NCH₂ (Pyridin-3-ylmethyl radical) |

| Step 2 | 350 - 500 | ~42% | ~430 | Remaining pyridin-methyl fragment |

| Step 3 | 500 - 700 | ~16% | Multiple, broad | Decomposition of residual char |

Interpretation of the TGA Curve

-

Onset of Decomposition: The initial weight loss, starting around 250 °C, indicates the onset of thermal decomposition. This temperature is a critical indicator of the compound's thermal stability.

-

Decomposition Steps: The distinct steps in the TGA curve, corresponding to peaks in the DTG curve, suggest a sequential decomposition process. The first two steps, with roughly equal mass loss, support the proposed cleavage of the two pyridin-methyl groups.

-

Residual Mass: A small residual mass at the end of the experiment is expected, representing a carbonaceous char.

Proposed Decomposition Pathway Visualization

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. While the presented data is a scientifically grounded projection, it underscores the importance of empirical investigation. The proposed multi-step decomposition, initiated by the cleavage of a pyridin-methyl group, offers a plausible model for the thermal degradation of this molecule.

For future work, it is highly recommended to couple the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[10] This would allow for the identification of the evolved gaseous products at each decomposition step, providing definitive evidence for the proposed mechanism. Furthermore, a comparative study with its (pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine and (pyridin-3-ylmethyl)(pyridin-4-ylmethyl)amine isomers would provide valuable insights into the structure-stability relationships of these important pharmaceutical intermediates.

References

-

ResearchGate. TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. Available at: [Link]

-

ResearchGate. Thermogravimetric and DTG curves for FePyTCN: a with an open pan and b.... Available at: [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) of complexes 1-4. Available at: [Link]

-

MySkinRecipes. Pyridin-2-yl-pyridin-3-ylmethyl-amine. Available at: [Link]

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Zachariah Group. Master Equation Analysis of Thermal Activation Reactions: Reversible Isomerization and Decomposition. Available at: [Link]

-

RSC Publishing. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. Available at: [Link]

-

ACS Publications. Thermal Analysis | Analytical Chemistry. Available at: [Link]

-

MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Available at: [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) curves of Ac-CNImPy and PXZ-CNImPy. Available at: [Link]

-

National Institutes of Health. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. Available at: [Link]

-

ACS Applied Polymer Materials. Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Available at: [Link]

-

Wikipedia. Transition metal pyridine complexes. Available at: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]

Sources

- 1. Pyridin-2-yl-pyridin-3-ylmethyl-amine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05305B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Coordination Chemistry

For: Researchers, scientists, and drug development professionals

Introduction: A Ligand of Untapped Potential

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, a dissymmetric bis(picolyl)amine derivative, presents a fascinating yet underexplored scaffold for coordination chemistry. While its symmetric counterpart, bis(pyridin-2-ylmethyl)amine (bpa), is a well-established tridentate ligand, the introduction of a pyridin-3-yl moiety introduces electronic and steric asymmetry. This subtle modification can have profound effects on the geometric and electronic properties of the resulting metal complexes, opening new avenues for applications in catalysis, materials science, and bioinorganic chemistry.

This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound. The protocols and insights presented herein are grounded in established principles of coordination chemistry and draw upon the extensive literature of related pyridylamine ligands.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the reductive amination of 2-pyridinecarboxaldehyde with 3-aminomethylpyridine.

Proposed Synthetic Protocol: Reductive Amination

This protocol details the synthesis of the title ligand via the formation of a Schiff base intermediate, followed by in-situ reduction.

Materials:

-

2-Pyridinecarboxaldehyde

-

3-(Aminomethyl)pyridine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Schiff Base Formation:

-

In a 250 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (100 mL).

-

To this solution, add 3-(aminomethyl)pyridine (1.0 eq) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4 hours to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of distilled water (50 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to afford this compound as a pale yellow oil.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target ligand.

Synthesis of Metal Complexes

The versatile nature of this compound allows for the formation of a variety of coordination complexes. It can act as a bidentate or tridentate ligand depending on the metal ion, counter-ion, and reaction conditions.

Protocol for Synthesis of a Cu(II) Complex

This protocol describes the synthesis of a representative copper(II) complex, where the ligand is expected to act as a tridentate N,N,N-donor.

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ethanol

-

Diethyl ether

-

Standard glassware

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL).

-

In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in ethanol (10 mL).

-

Add the copper(II) solution dropwise to the stirred ligand solution at room temperature.

-

A color change and/or precipitation should be observed.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the complex under vacuum.

Protocol for Synthesis of a Pd(II) Complex

This protocol outlines the synthesis of a palladium(II) complex, where the ligand is likely to coordinate in a bidentate fashion, which is common for square planar Pd(II) centers.

Materials:

-

This compound

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

-

Acetonitrile (anhydrous)

-

Pentane

-

Standard inert atmosphere glassware (Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous acetonitrile (15 mL).

-

In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL).

-

Slowly add the ligand solution to the stirred palladium precursor solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours, during which a precipitate may form.

-

Reduce the volume of the solvent under vacuum if necessary.

-

Add pentane to precipitate the product fully.

-

Isolate the solid by filtration under inert atmosphere, wash with pentane, and dry under vacuum.

Characterization of the Ligand and its Complexes

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds.

Spectroscopic and Analytical Data

| Technique | Ligand | Cu(II) Complex | Pd(II) Complex |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). Singlet for the methylene protons. | Paramagnetically broadened, not typically informative. | Downfield shift of pyridine and methylene proton signals upon coordination. |

| ¹³C NMR | Resonances for all unique carbon atoms. | Paramagnetically broadened. | Downfield shift of pyridine and methylene carbon signals. |

| FT-IR (cm⁻¹) | C=N and C=C stretching of pyridine rings (~1600-1400 cm⁻¹). N-H stretching (~3300 cm⁻¹). | Shift in pyridine ring vibrations upon coordination. | Shift in pyridine ring vibrations. Disappearance of N-H stretch if deprotonated. |

| UV-Vis | π-π* transitions of the pyridine rings. | d-d transitions in the visible region, charge transfer bands. | d-d transitions and ligand-to-metal charge transfer bands. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass. | Isotopic pattern characteristic of copper. | Isotopic pattern characteristic of palladium. |

Expected Coordination Modes

The flexibility of the methylene linkers allows for different coordination modes.

Caption: Potential bidentate and tridentate coordination modes of the ligand.

Potential Applications

The unique electronic and steric properties of complexes derived from this compound suggest their utility in several areas.

Catalysis: Asymmetric Oxidation

The dissymmetry of the ligand makes it a candidate for applications in asymmetric catalysis. For instance, a manganese complex could be investigated as a catalyst for the epoxidation of olefins.

Experimental Workflow: Catalytic Epoxidation of Styrene

-

Catalyst Preparation: Synthesize the Mn(II) complex of this compound, for example, by reacting the ligand with Mn(ClO₄)₂·6H₂O in a suitable solvent.

-

Reaction Setup: In a typical reaction, the Mn(II) complex (1-5 mol%) is dissolved in a solvent mixture (e.g., acetonitrile/water).

-

Substrate and Oxidant Addition: Add the substrate (e.g., styrene, 1.0 eq) to the catalyst solution. Then, add the oxidant (e.g., hydrogen peroxide, 2.0 eq) slowly over a period of time.

-

Monitoring and Analysis: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench any remaining oxidant and extract the product.

-

Characterization: Analyze the product mixture by GC or ¹H NMR to determine the conversion and selectivity for the epoxide. Chiral HPLC can be used to determine the enantiomeric excess.

Bioinorganic Chemistry and Drug Development

The pyridine and amine moieties are common pharmacophores. Metal complexes can exhibit enhanced biological activity compared to the free ligand. For example, zinc complexes of similar ligands have been explored for their potential as therapeutic agents. The dissymmetry could be exploited to achieve selective binding to biological targets.[1]

Conclusion

This compound is a ligand with significant, yet largely unexplored, potential in coordination chemistry. Its asymmetric design offers a platform for developing novel metal complexes with unique reactivity and properties. The protocols and insights provided in this guide are intended to serve as a foundation for further research into this promising molecule and its applications in catalysis, materials science, and medicinal chemistry.

References

- Vertex AI Search. (n.d.). Pyridin-2-yl-pyridin-3-ylmethyl-amine - MySkinRecipes.

Sources

The Emerging Role of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Homogeneous Catalysis: A Guide for the Research Scientist

Introduction: Unlocking Catalytic Potential Beyond Pharmaceuticals

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, a molecule recognized for its utility as a key intermediate in the synthesis of sophisticated pharmaceutical agents like kinase inhibitors, is now drawing attention for its untapped potential in the realm of homogeneous catalysis.[1] While its application in drug development is established, the unique electronic and steric properties conferred by its unsymmetrical bis(picolyl)amine framework suggest a promising future as a versatile ligand for transition metal-catalyzed reactions.

This guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the catalytic applications of this intriguing ligand. We will delve into the fundamental principles that underpin its potential catalytic activity, provide detailed protocols for the synthesis of its transition metal complexes, and outline experimental procedures for evaluating its efficacy in key organic transformations. Our approach is grounded in established catalytic principles, drawing parallels with well-studied analogous ligand systems to provide a robust starting point for your research endeavors.

Ligand Design and Rationale for Catalytic Applications

The catalytic prowess of a transition metal complex is intrinsically linked to the nature of its coordinating ligands. This compound offers a unique combination of features that make it an attractive candidate for ligand development:

-

Tridentate N-Donor Coordination: The ligand features three nitrogen donor atoms—two from the pyridine rings and one from the secondary amine—allowing it to form stable complexes with a variety of transition metals. This tridentate coordination can enhance the stability of the catalytic species, preventing ligand dissociation and promoting higher turnover numbers.

-

Asymmetric Coordination Sphere: The placement of the nitrogen atoms on the pyridine rings (at the 2- and 3-positions) creates an asymmetric coordination environment around the metal center. This inherent chirality can be exploited in enantioselective catalysis, a critical aspect of modern pharmaceutical synthesis.

-

Tunable Electronic Properties: The pyridine rings can be functionalized with electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the electronic properties of the metal center. This modulation can significantly impact the catalytic activity and selectivity of the complex.[2]

-

Flexibility for Diverse Geometries: The methylene linkers provide conformational flexibility, enabling the ligand to accommodate different coordination geometries favored by various transition metals in different oxidation states.

These features suggest that complexes of this compound could be effective in a range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions.

Synthesis of this compound and its Transition Metal Complexes

A crucial first step in exploring the catalytic applications of this ligand is its efficient synthesis and subsequent complexation to a desired transition metal.

Protocol 1: Synthesis of this compound

This protocol is based on a reductive amination strategy, a reliable method for the formation of C-N bonds.

Materials:

-

Pyridine-2-carboxaldehyde

-

Pyridin-3-ylmethanamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of pyridin-3-ylmethanamine (1.0 eq) in 1,2-dichloroethane (0.2 M), add pyridine-2-carboxaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

Protocol 2: General Synthesis of a Palladium(II) Complex

Palladium complexes are widely used in cross-coupling reactions. This protocol describes a general method for the synthesis of a Pd(II) complex with this compound.

Materials:

-

This compound

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

In a separate Schlenk flask, dissolve Bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous acetonitrile.

-

Slowly add the palladium precursor solution to the ligand solution with vigorous stirring at room temperature.

-

A precipitate may form immediately or upon stirring for a few hours.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Filter the resulting solid, wash with a small amount of cold acetonitrile, and then with anhydrous diethyl ether.

-

Dry the solid under vacuum to obtain the desired palladium(II) complex.

-

Characterize the complex using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Potential Catalytic Applications and Experimental Protocols

While specific catalytic applications for this compound are not yet extensively documented in the literature, its structural similarity to other successful pyridine-based ligands allows us to propose its use in several key transformations.

Application Note 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis. Palladium complexes bearing N-donor ligands are highly effective catalysts for this reaction.[2][3]

Rationale: The this compound ligand can stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the ligand can be tuned to optimize the reaction for a variety of substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Aryl bromide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) complex from Protocol 2 (0.01 - 1 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

To a reaction vessel, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | >95 |

| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 0.1 | 92 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 0.5 | 85 |

Application Note 2: Asymmetric Hydrogenation

The development of chiral ligands for asymmetric hydrogenation is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. The inherent asymmetry of this compound makes it a candidate for such applications when complexed with metals like rhodium or iridium.

Rationale: A chiral metal complex formed with this compound could create a chiral pocket around the metal center, enabling the stereoselective addition of hydrogen to a prochiral substrate.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

Materials:

-

Prochiral ketone (e.g., acetophenone) (1.0 eq)

-

Rhodium(I) precursor (e.g., [Rh(COD)₂]BF₄)

-

This compound ligand

-

Methanol (degassed)

-

High-pressure autoclave

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, prepare the catalyst in situ by stirring the rhodium(I) precursor and the ligand (1:1.1 molar ratio) in methanol for 30 minutes.

-

Add the prochiral ketone to the catalyst solution.

-

Transfer the solution to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas (10-50 bar).

-

Stir the reaction at the desired temperature (e.g., 25-50 °C) for 12-24 hours.

-

Carefully vent the autoclave and concentrate the reaction mixture.

-

Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC.

Quantitative Data Summary (Hypothetical)

| Entry | Substrate | Catalyst System | Pressure (bar) | Conversion (%) | ee (%) |

| 1 | Acetophenone | [Rh(COD)₂(L)]BF₄ | 20 | >99 | 85 (R) |

| 2 | 1-(4-Methoxyphenyl)ethanone | [Rh(COD)₂(L)]BF₄ | 20 | >99 | 90 (S) |

Visualizing Catalytic Pathways

To better understand the proposed catalytic cycles, we can visualize them using Graphviz diagrams.

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for homogeneous catalysis. Its unique structural and electronic features provide a strong foundation for the development of novel catalysts for a wide range of organic transformations. The protocols and application notes provided herein offer a starting point for researchers to investigate the catalytic potential of this versatile molecule. Future work should focus on the synthesis of a broader range of metal complexes and their systematic evaluation in various catalytic reactions, including a detailed investigation into their potential for enantioselective catalysis. As our understanding of this ligand system grows, we anticipate that this compound will become a valuable tool in the arsenal of the synthetic chemist.

References

-

MySkinRecipes. Pyridin-2-yl-pyridin-3-ylmethyl-amine. [Link]

-

Khan, I., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 27(19), 6285. [Link]

- Google Patents.

-

Wang, Y., et al. (2022). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. RSC Advances, 12(43), 28169-28178. [Link]

- Google Patents.

- Google Patents.

-

ACS Publications. Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). [Link]

-